molecular formula C16H25NO5S B071488 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl ester CAS No. 186521-38-0

5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl ester

Cat. No. B071488
M. Wt: 343.4 g/mol
InChI Key: GWEQEUZMSNICKD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl ester, also known as Boc-L-Thiophene-2-carboxylic acid hydroxyethyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration, and reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester is its versatility as a building block for the synthesis of novel compounds. However, its synthesis is complex and requires careful optimization of reaction conditions. Additionally, its biological activity is not fully understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are many potential future directions for research on 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester. One area of interest is the development of new synthetic routes to improve yield and purity. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its biological activity for use in cancer therapy. Finally, its potential applications in materials science and other fields should also be explored.

Synthesis Methods

The synthesis of 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester involves the reaction of Boc-L-threonine with thiophene-2-carboxylic acid and subsequent esterification with ethanol. The reaction mechanism is complex and requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use as a building block in the synthesis of novel bioactive compounds.

properties

CAS RN

186521-38-0

Product Name

5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl ester

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 5-[(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]thiophene-2-carboxylate

InChI

InChI=1S/C16H25NO5S/c1-5-21-14(19)13-9-8-12(23-13)7-6-11(18)10-17-15(20)22-16(2,3)4/h8-9,11,18H,5-7,10H2,1-4H3,(H,17,20)/t11-/m1/s1

InChI Key

GWEQEUZMSNICKD-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(S1)CC[C@H](CNC(=O)OC(C)(C)C)O

SMILES

CCOC(=O)C1=CC=C(S1)CCC(CNC(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC(CNC(=O)OC(C)(C)C)O

synonyms

ETHYL 5-[(3R)-4-(TERT-BUTOXYCARBONYLAMINO)-3-HYDROXYBUTYL]THIOPHENE-2-CARBOXYLATE

Origin of Product

United States

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